Soluble Epoxide Hydrolase (sEH) Inhibition: A >1500-Fold Improvement in Potency Over the Starting Fragment
In a fragment-based drug discovery campaign targeting soluble epoxide hydrolase (sEH), 2-(piperazin-1-yl)nicotinonitrile was identified as a fragment hit. A subsequent lead optimization effort yielded a compound containing this core that exhibited a dramatic increase in inhibitory potency [1].
| Evidence Dimension | sEH inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.51 μM |
| Comparator Or Baseline | Starting fragment hit: IC50 = 800 μM |
| Quantified Difference | >1500-fold increase in inhibitory activity |
| Conditions | X-ray crystallography and in vitro enzymatic assay; sEH from Homo sapiens |
Why This Matters
This quantitative improvement demonstrates the scaffold's capacity for significant potency enhancement, making it a preferred starting point for medicinal chemists developing sEH inhibitors for inflammation and hypertension.
- [1] Amano, Y., Tanabe, E., & Yamaguchi, T. (2015). Identification of N-ethylmethylamine as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening. Bioorganic & Medicinal Chemistry, 23(10), 2310–2317. View Source
